(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride
Description
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride is a fluorinated cyclic amino carboxylic acid derivative. Its molecular formula is C₈H₁₄ClF₂NO₂ (molecular weight: 229.66 g/mol), featuring a seven-membered cycloheptane ring with two fluorine atoms at the 4-position, an amino group at the 5-position, and a carboxylic acid moiety at the 1-position, stabilized as a hydrochloride salt . The stereochemistry (1R,5R) suggests specific spatial arrangements that may influence its physicochemical properties and biological interactions. This compound is cataloged under CAS identifier EN300-753751 and is likely utilized as a building block in medicinal chemistry for drug discovery .
Properties
IUPAC Name |
(1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2.ClH/c9-8(10)4-3-5(7(12)13)1-2-6(8)11;/h5-6H,1-4,11H2,(H,12,13);1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIUBPJFUABJIR-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CCC1C(=O)O)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(CC[C@@H]1C(=O)O)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride typically involves multiple steps, starting from commercially available precursors One common approach is the cyclization of a suitable precursor under controlled conditions to form the cycloheptane ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the difluoromethyl group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amino group or the difluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has been explored for its role in the synthesis of various biologically active molecules. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug development.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against bacterial strains comparable to established antibiotics like penicillin and ciprofloxacin . The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the cycloheptane core can influence efficacy.
Neuropharmacology
The compound's ability to interact with neurotransmitter systems suggests potential applications in neuropharmacology. Research into similar structures has revealed their capacity to modulate neurotransmitter release, which could be beneficial in treating neurological disorders .
Synthesis and Characterization
The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride typically involves multi-step organic reactions. The characterization of this compound is performed using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and purity .
Case Study: Antimicrobial Derivatives
A series of derivatives were synthesized from (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride and tested against various microbial strains. Results indicated a broad spectrum of activity, particularly against resistant strains of bacteria. The study highlighted the significance of the difluorocycloheptane moiety in enhancing antimicrobial properties .
Case Study: Neuroactive Compounds
Another study focused on derivatives designed for neuropharmacological applications. These compounds were evaluated for their effects on neurotransmitter systems in vitro. The findings suggested that specific modifications to the cycloheptane structure could lead to increased binding affinity for neurotransmitter receptors, indicating potential therapeutic uses in treating conditions such as depression or anxiety disorders .
Mechanism of Action
The mechanism of action of (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and related derivatives:
Key Observations:
Ring Systems and Substituents: The target compound’s cycloheptane ring provides greater conformational flexibility compared to smaller rings like piperidine (6-membered) or cyclopropane (3-membered) . Fluorine substituents in the target compound enhance electronegativity and may improve metabolic stability and membrane permeability compared to non-fluorinated analogs like the piperidine derivative .
Functional Groups :
Physicochemical and Pharmacological Implications
Electronic Effects
- This could enhance ionization at physiological pH, improving solubility .
- In contrast, the phenyl group in the piperidine analog may engage in π-π stacking interactions with aromatic residues in target proteins, a feature absent in the cycloheptane derivative .
Stereochemical Considerations
- The (1R,5R) configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to racemic mixtures (e.g., rac-piperidine analog) .
Metabolic Stability
- Fluorination typically reduces susceptibility to oxidative metabolism, suggesting the target compound may have a longer half-life than non-fluorinated analogs like ASA2431 or ASA2432 .
Research and Application Context
- Lumping Strategy Relevance: Compounds like the target and its analogs may be grouped in computational models due to shared amino-carboxylic acid motifs, though substituents (e.g., fluorine, phenyl) necessitate distinct reaction pathways in synthesis or degradation .
- Custom Synthesis : Analogs such as ASA2431 and ASA2432 are labeled as “custom work” in commercial catalogs, indicating specialized applications in niche drug discovery projects .
Biological Activity
(1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid; hydrochloride is a synthetic compound notable for its unique bicyclic structure and functional groups, including an amino group and a carboxylic acid. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a pharmacophore.
- Molecular Formula : C8H13F2NO2
- Molecular Weight : 193.19 g/mol
- IUPAC Name : (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid
- InChI Key : SGFYFJOWIMZNEZ-PHDIDXHHSA-N
Biological Activity Overview
The biological activity of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid is primarily influenced by its structural features. The presence of fluorine atoms is significant as they can enhance the compound's stability and influence its interactions with biological targets.
Research indicates that compounds with similar structures often interact with various biological pathways, potentially acting as enzyme inhibitors or modulators. The difluorinated structure may enhance binding affinity to target proteins or receptors due to increased lipophilicity and altered electronic properties.
Case Studies
Several studies have explored the biological implications of fluorinated amino acids:
- Antimicrobial Activity : A study investigated the antimicrobial properties of fluorinated amino acids, revealing that the introduction of fluorine significantly improved the compounds' efficacy against certain bacterial strains. (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid may exhibit similar properties due to its structural characteristics.
- Neuroprotective Effects : Research on fluorinated cycloalkanes has shown potential neuroprotective effects in models of neurodegeneration. The unique bicyclic structure of (1R,5R)-5-amino-4,4-difluorocycloheptane could be explored for similar effects in neuroprotective drug development.
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar frameworks can act as inhibitors for specific enzymes involved in metabolic pathways. Further research is needed to confirm whether (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid exhibits this activity.
Comparative Analysis
The following table compares (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid with other related compounds:
| Compound Name | Structure Type | Biological Activity | Notable Features |
|---|---|---|---|
| (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid | Bicyclic Amino Acid | Potential antimicrobial and neuroprotective effects | Contains difluoro groups |
| rac-(1R,2S)-2-Amino-4,4-difluorocyclopentane-1-carboxylic acid | Cyclopentane Amino Acid | Antimicrobial activity reported | Similar fluorination |
| Ethyl (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylate | Ester derivative | Under investigation for metabolic modulation | Esterification may alter bioavailability |
Synthesis and Applications
The synthesis of (1R,5R)-5-amino-4,4-difluorocycloheptane-1-carboxylic acid typically involves several steps starting from commercially available precursors. Key steps include:
- Formation of the cycloheptane ring.
- Introduction of the amino group via amination.
- Incorporation of difluoro groups using fluorination reagents.
This compound serves as a building block for more complex molecules in medicinal chemistry and may be utilized in drug design due to its unique structural properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1R,5R)-5-Amino-4,4-difluorocycloheptane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
- Methodology : Optimize synthesis via stereoselective cyclization or fluorination reactions. For example, fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® can introduce difluorine groups, while chiral catalysts (e.g., Rhodium complexes) ensure enantiomeric control. Monitor reaction progress using TLC or LC-MS, and purify via recrystallization or chiral column chromatography to isolate the hydrochloride salt .
- Key Factors : Temperature control (e.g., -78°C for fluorination), solvent polarity (e.g., DMF for polar intermediates), and pH adjustment during salt formation (HCl gas in ether) .
Q. Which analytical techniques are most reliable for characterizing the stereochemistry and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use NMR to confirm difluorine positions and -/-NMR for cycloheptane ring conformation .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve absolute stereochemistry if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers ensure enantiomeric purity during large-scale synthesis, and what are the implications of minor stereochemical impurities?
- Methodology :
- Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol gradients to separate enantiomers .
- Circular Dichroism (CD) : Confirm optical activity and correlate with computational models (e.g., DFT calculations) .
Q. How should contradictory solubility or stability data be resolved when designing in vitro assays?
- Methodology :
- Solubility Studies : Test in buffered solutions (pH 1–7.4) with DMSO/cosolvents (≤1% v/v). Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS to identify hydrolytic or oxidative byproducts .
Q. What strategies mitigate decomposition during long-term storage of the hydrochloride salt?
- Methodology :
- Packaging : Store in amber glass vials under inert gas (Argon) at -20°C.
- Lyophilization : Convert to lyophilized powder for enhanced stability in desiccated environments .
Q. How can in vivo studies account for variable bioavailability due to the compound’s hydrochloride salt form?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
